molecular formula C19H27N3O4S B2495462 N1-allyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide CAS No. 898445-41-5

N1-allyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide

Cat. No.: B2495462
CAS No.: 898445-41-5
M. Wt: 393.5
InChI Key: LKPMEJVBTOXZPB-UHFFFAOYSA-N
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Description

N1-allyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is a chemical compound with potential applications in various fields of research, including medicinal chemistry, biochemistry, and materials science. This compound is characterized by its unique structure, which includes an oxalamide core linked to a tosylpiperidine moiety and an allyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-allyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Tosylpiperidine Intermediate: The synthesis begins with the tosylation of piperidine to form 1-tosylpiperidine.

    Alkylation: The tosylpiperidine is then alkylated with an appropriate alkylating agent to introduce the 2-(1-tosylpiperidin-2-yl)ethyl group.

    Oxalamide Formation: The alkylated intermediate is reacted with oxalyl chloride to form the oxalamide core.

    Allylation: Finally, the oxalamide is allylated using an allylating agent to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced purification techniques such as recrystallization, chromatography, and distillation. Additionally, reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N1-allyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide can undergo various types of chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The oxalamide core can be reduced to form amines or other reduced products.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyl group can yield epoxides, while reduction of the oxalamide core can produce primary or secondary amines.

Scientific Research Applications

N1-allyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential therapeutic applications, including its ability to interact with biological targets and modulate physiological processes.

    Biochemistry: It is used as a tool compound to study enzyme activity, protein interactions, and cellular pathways.

    Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-allyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The oxalamide core and tosylpiperidine moiety can form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, leading to modulation of their activity. The allyl group may also participate in covalent bonding with nucleophilic residues in the target proteins, further influencing their function.

Comparison with Similar Compounds

Similar Compounds

    N1-allyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)carbamate: Similar structure but with a carbamate core instead of an oxalamide.

    N1-allyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)urea: Similar structure but with a urea core instead of an oxalamide.

    N1-allyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)amide: Similar structure but with an amide core instead of an oxalamide.

Uniqueness

N1-allyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is unique due to its oxalamide core, which provides distinct chemical reactivity and potential biological activity compared to similar compounds with carbamate, urea, or amide cores. The presence of the tosylpiperidine moiety also contributes to its specificity and potency in interacting with biological targets.

Properties

IUPAC Name

N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-prop-2-enyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O4S/c1-3-12-20-18(23)19(24)21-13-11-16-6-4-5-14-22(16)27(25,26)17-9-7-15(2)8-10-17/h3,7-10,16H,1,4-6,11-14H2,2H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKPMEJVBTOXZPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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